3-(1-ethylpyrazol-4-yl)prop-2-enoyl Chloride
Overview
Description
3-(1-ethylpyrazol-4-yl)prop-2-enoyl Chloride is a versatile chemical compound used in scientific research. Its unique properties allow for various applications, such as organic synthesis and drug development. The molecular formula of this compound is C8 H9 Cl N2 O .
Synthesis Analysis
The synthesis of pyrazole compounds like 3-(1-ethylpyrazol-4-yl)prop-2-enoyl Chloride involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . These compounds are often used as scaffolds in the synthesis of bioactive chemicals .Molecular Structure Analysis
The molecular structure of 3-(1-ethylpyrazol-4-yl)prop-2-enoyl Chloride consists of eight carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom . The molecular weight of this compound is 184.62 .Scientific Research Applications
Synthesis and Anticancer Activity
A study highlights the synthesis of 5-arylazo-2-[1-(pyrrol-3-yl)ethylidenehydrazinyl]thiazoles, achieved using a novel catalyst under microwave irradiation. These compounds exhibited promising anticancer activity against colon and liver carcinoma cell lines, demonstrating the potential of 3-(1-ethylpyrazol-4-yl)prop-2-enoyl chloride derivatives in cancer research (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).
Catalytic Applications
A study describes the development of a new protocol for preparing chiral 3-[(E)-enoyl]-1,3-oxazolidin-2-ones, demonstrating the efficiency of various derivatives of enoyl chlorides like 3-(1-ethylpyrazol-4-yl)prop-2-enoyl chloride in catalysis (Soloshonok et al., 2002).
Antibacterial Activity
Research into N1-(4-chloro-9-ethylcarbazol-3-yl)amidrazones, synthesized from hydrazonoyl chloride derivatives, has shown significant antibacterial activity. This underscores the relevance of 3-(1-ethylpyrazol-4-yl)prop-2-enoyl chloride in the synthesis of compounds with potential antibacterial properties (Abdullah et al., 2016).
Carbonylation of Allylic Halides
A study explored the carbonylation of allylic halides catalyzed by triethylphosphine complexes of rhodium, where compounds like 3-(1-ethylpyrazol-4-yl)prop-2-enoyl chloride could play a role in forming various esters and enoates, illustrating its potential in organic synthesis (Payne & Cole-Hamilton, 1997).
Formation of Ynones
Research on the coupling of acyl chlorides and terminal alkynes, catalyzed by palladium complexes, suggests the use of 3-(1-ethylpyrazol-4-yl)prop-2-enoyl chloride in the efficient synthesis of ynones, highlighting its utility in organic chemistry (Chen et al., 2009).
properties
IUPAC Name |
3-(1-ethylpyrazol-4-yl)prop-2-enoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-2-11-6-7(5-10-11)3-4-8(9)12/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPLDIVJYBXJBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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